2-[(2,6-Dichlorobenzyl)oxy]benzoic acid
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Overview
Description
“2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” is a biochemical compound with the molecular formula C14H10Cl2O3 and a molecular weight of 297.13 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” consists of a benzoic acid group (C7H6O2) and a 2,6-dichlorobenzyl group (C7H4Cl2), connected by an oxygen atom . The presence of the dichlorobenzyl group may influence the compound’s reactivity and other properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.13 . Other physical and chemical properties such as solubility, density, boiling point, etc., are not specified in the available resources.Scientific Research Applications
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Scientific Field: Proteomics Research
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Scientific Field: Pharmaceutical Research
- Application Summary : “2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” is studied as a potential non-steroidal anti-inflammatory drug . It’s an analog of “2-[(2,6-dimethylphenyl)amino]benzoic acid” and its polymorphism was studied to investigate the effect of double Cl–CH3 exchange .
- Methods of Application : Three forms-two polymorphs (I and II) and one cocrystal salt (S)-were obtained through polymorph screening in a variety of solvents . The elusive single crystals of form II were harvested through melt crystallization . The crystal forms were characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), DSC, and FT-IR .
- Results or Outcomes : Isomorphism and isostructurality were observed between the form I of each system . The polymorphism of “2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” seems to stem from the conformational flexibility of the molecule .
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Scientific Field: Organic Chemistry
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Scientific Field: Biochemical Research
Safety And Hazards
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-5-3-6-12(16)10(11)8-19-13-7-2-1-4-9(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWQACDCKPXBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262852 |
Source
|
Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)oxy]benzoic acid | |
CAS RN |
360778-49-0 |
Source
|
Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360778-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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